
1-Bromo-2-butanone
Overview
Description
1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, is an organic compound with the molecular formula C4H7BrO. It is a colorless to light yellow liquid that is sensitive and lachrymatory, meaning it can cause tears. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
1-Bromo-2-butanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-butanone (methyl ethyl ketone) using bromine in the presence of a catalyst such as sodium bromide. The reaction typically occurs under controlled conditions to ensure the selective formation of this compound .
Industrial production methods may involve the use of microwave-assisted preparation techniques, which can enhance the efficiency and yield of the desired product. For instance, the reaction of 2-butanone with bromine in the presence of sodium hydride in dimethyl sulfoxide (DMSO) under microwave irradiation has been reported as an effective method .
Chemical Reactions Analysis
1-Bromo-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can yield 2-butanone, while the reaction with potassium cyanide can produce 2-cyanobutanone .
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-butanone is primarily utilized in the following areas of scientific research:
Organic Synthesis
- Intermediate in Pharmaceutical Development : It serves as a crucial intermediate in synthesizing various pharmaceutical compounds due to its reactivity. For instance, it can be used to produce heterocycles and other complex organic molecules .
Biochemical Studies
- Enzyme Inhibition Studies : The compound is employed as a site-directed reagent for studying enzyme mechanisms, such as its interaction with pyruvate decarboxylase, where it acts as a potential inhibitor .
Material Science
- Synthesis of Functional Materials : It is used in creating materials with specific functionalities, including polymers and coatings, due to its ability to introduce bromine into molecular structures .
Industrial Applications
In industry, this compound finds applications in:
- Production of Fine Chemicals : It serves as a building block for producing fine chemicals used in various sectors, including agrochemicals and specialty chemicals .
- Aromatic Bromination : The compound can be utilized for bromination reactions involving aromatic compounds when combined with sodium hydride in DMSO .
Case Study 1: Enzyme Interaction
A study published in Biochemistry highlighted the use of this compound to investigate the reactivity at the substrate activation site of yeast pyruvate decarboxylase. The results indicated that the compound could inhibit enzyme activity by distorting domain interactions, providing insights into enzyme regulation mechanisms .
Case Study 2: Synthesis of Heterocycles
Research documented in Tetrahedron Letters demonstrated the efficacy of using this compound in microwave-assisted synthesis to prepare fused bicyclic heteroaryl boronates. The study reported high yields and efficiency, showcasing the compound's utility in modern synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-Bromo-2-butanone involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can react with nucleophilic amino acid residues in proteins, thereby modifying their structure and function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
1-Bromo-2-butanone can be compared with other similar compounds such as:
2-Bromo-2-butanone: This isomer has the bromine atom attached to the second carbon instead of the first. It exhibits different reactivity and applications due to the position of the bromine atom.
1-Chloro-2-butanone: This compound has a chlorine atom instead of bromine. It has similar reactivity but may differ in terms of reaction conditions and products formed.
2-Butanone (Methyl Ethyl Ketone): This compound lacks the bromine atom and is commonly used as a solvent in industrial applications. .
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and scientific research, making it a valuable compound in various fields.
Biological Activity
1-Bromo-2-butanone (C4H7BrO) is a halogenated organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pest control.
This compound is characterized by its bromine atom, which contributes to its reactivity. It typically appears as a colorless to straw-colored liquid and is known for being toxic through inhalation, skin contact, or ingestion .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. Recent studies have shown that compounds containing the α-halo group can undergo nucleophilic substitution reactions, leading to alkylation of DNA and proteins. This alkylation can result in DNA damage, which may contribute to cytotoxic effects .
Key Findings:
- Thiol-Mediated Activation : The compound can be bioactivated by thiols, leading to the formation of an episulfonium ion intermediate capable of alkylating guanine residues in DNA .
- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on various cell lines, potentially making it a candidate for further investigation in cancer treatment .
Case Studies
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to DNA damage caused by alkylation .
Study 2: Larvicidal Activity
In another research effort, the compound was evaluated for its larvicidal activity against Aedes aegypti, a mosquito vector for dengue fever. The results showed a 100% mortality rate among larvae exposed to this compound within 24 hours, indicating its potential use as an insecticide .
Data Summary
Study | Objective | Findings |
---|---|---|
Cytotoxicity in Cancer Cells | Assess effects on human cancer cell lines | Significant cell death at micromolar levels |
Larvicidal Activity | Evaluate effectiveness against Aedes aegypti | 100% mortality after 24 hours exposure |
Toxicological Considerations
Due to its toxic nature, safety measures must be observed when handling this compound. Its inhalation or skin contact can lead to adverse health effects, necessitating further studies to evaluate its safety profile for potential therapeutic applications .
Q & A
Q. What are the established synthesis methods for 1-bromo-2-butanone, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound is synthesized via bromination of 2-butanone using potassium chlorate in aqueous solution . Alternative methods include reacting isobutyryl chloride with diazomethane to produce chloroketones, which can be brominated . Key factors affecting yield and purity include:
- Temperature : Room temperature minimizes side reactions (e.g., elimination) .
- Reagent stoichiometry : Excess brominating agents improve conversion but may increase by-products .
- Workup procedures : Hydrolysis in aqueous sodium hydroxide yields high-purity hydroxyketones, as seen in analogous bromoketone syntheses .
Q. How can researchers optimize reaction pathways to mitigate competing side reactions during bromination?
Advanced Research Question
Competing reactions (e.g., elimination or over-halogenation) are common. Strategies include:
- Catalyst selection : Use of phase-transfer catalysts to enhance bromine availability and selectivity .
- Solvent choice : Non-polar solvents like CCl₄ improve solubility of intermediates, reducing side reactions .
- Stepwise halogenation : Preferential halogenation at specific positions using diazomethane for controlled functionalization . Failed chlorination attempts (e.g., with sulfuryl chloride) highlight the need for tailored conditions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks for the bromoketone group (e.g., carbonyl at ~200 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 151 for C₄H₇BrO⁺) confirm molecular weight .
- Chromatography : GC-MS or HPLC monitors purity, distinguishing from by-products like 3-bromo-2-butanone .
Q. How can discrepancies in reported synthetic yields be resolved through experimental design?
Advanced Research Question
Discrepancies often arise from uncontrolled variables. Systematic approaches include:
- Parameter screening : DOE (Design of Experiments) to test temperature, solvent, and reagent ratios .
- By-product analysis : Identify competing pathways (e.g., elimination vs. substitution) via LC-MS .
- Replication studies : Compare literature methods under standardized conditions to isolate critical variables .
Q. What role does steric and electronic effects play in the reactivity of this compound compared to analogs?
Advanced Research Question
The primary carbon’s bromine in this compound favors nucleophilic substitution (SN₂), whereas tertiary analogs (e.g., 2-bromo-2-methylbutane) undergo elimination . Electronic effects from the ketone group polarize the C-Br bond, enhancing electrophilicity. Comparative studies with 1-bromo-3,3-dimethyl-2-butanone reveal steric hindrance’s impact on reaction rates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods due to volatile brominated compounds .
- PPE : Gloves and goggles to prevent skin/eye contact with lachrymatory agents .
- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
Q. How can researchers leverage this compound as a building block for complex organic syntheses?
Advanced Research Question
Its α-bromoketone structure enables:
- Nucleophilic substitutions : Synthesis of thiols or amines via displacement .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for biaryl ketones .
- Heterocycle formation : Cyclization with hydrazines to form pyrazoles .
Q. What computational methods aid in predicting the reactivity and stability of this compound derivatives?
Advanced Research Question
- DFT calculations : Model transition states for substitution vs. elimination pathways .
- Molecular docking : Predict interactions in pharmacological studies (e.g., enzyme inhibition) .
- QSAR models : Correlate substituent effects with biological activity .
Q. How do solvent polarity and pH influence the hydrolysis kinetics of this compound?
Basic Research Question
- Polar solvents : Accelerate hydrolysis by stabilizing ionic intermediates (e.g., aqueous NaOH yields 1-hydroxy-2-butanone) .
- Acidic conditions : Promote protonation of the carbonyl, reducing nucleophilic attack .
- Neutral pH : Slower hydrolysis, favoring competing reactions like elimination .
Q. What strategies address contradictions in literature data on bromoketone reactivity?
Advanced Research Question
Apply contradiction frameworks like TRIZ:
- Principal contradiction analysis : Identify dominant factors (e.g., solvent vs. temperature) .
- Systematic review : Meta-analysis of published protocols to isolate methodological differences .
- Mechanistic studies : Isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways .
Properties
IUPAC Name |
1-bromobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXQVBSQUQCEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Record name | 1-BROMO-2-BUTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19017 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231216 | |
Record name | 2-Butanone, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion. | |
Record name | 1-BROMO-2-BUTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19017 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
816-40-0 | |
Record name | 1-BROMO-2-BUTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19017 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Bromo-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromo-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromobutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Bromo-2-butanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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